synthesis and characterization of 5-Formyl-3-methoxysalicylic acid
synthesis and characterization of 5-Formyl-3-methoxysalicylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Formyl-3-methoxysalicylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Utility of a Multifunctional Scaffold
In the landscape of synthetic chemistry, the strategic value of a molecule is often defined by the versatility of its functional groups. 5-Formyl-3-methoxysalicylic acid is a prime exemplar of such a scaffold. Possessing a carboxylic acid, a phenolic hydroxyl, a methoxy ether, and an aldehyde, this compound represents a nexus of reactivity, offering multiple, orthogonal handles for chemical modification. This trifecta of functionalities makes it a highly valuable intermediate in the synthesis of complex molecules, from pharmacologically active heterocycles to sophisticated coordination polymers and materials.[1] This guide provides a comprehensive, field-proven perspective on the synthesis and rigorous characterization of this important building block, moving beyond mere procedural steps to elucidate the underlying chemical principles that ensure reproducibility and success.
Part 1: Strategic Synthesis via Electrophilic Formylation
The introduction of a formyl group onto the aromatic ring of 3-methoxysalicylic acid is the cornerstone of this synthesis. The electronic nature of the starting material—an activated phenol—guides the strategic choice of reaction. The hydroxyl and methoxy groups are ortho-, para-directing activators, while the carboxylic acid is a meta-directing deactivator. The C5 position is para to the strongly activating hydroxyl group and ortho to the methoxy group, making it the most sterically accessible and electronically favorable site for electrophilic aromatic substitution.
Among the available formylation methods, the Duff reaction presents an operationally simple and reliable choice for this transformation.[2][3] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, which is advantageous over methods like the Reimer-Tiemann reaction that can suffer from lower yields with salicylic acid derivatives.[1]
The Duff Reaction: Mechanism and Rationale
The Duff reaction is an electrophilic aromatic substitution process.[2] The key to its success lies in the in-situ generation of a reactive electrophile from stable, easy-to-handle reagents.
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Electrophile Generation: In a strong acid medium (e.g., trifluoroacetic acid), hexamine is protonated and subsequently fragments. This process generates a highly electrophilic iminium ion (CH₂=N⁺HR).
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Electrophilic Attack: The electron-rich aromatic ring of 3-methoxysalicylic acid attacks the iminium ion, preferentially at the C5 position, to form a sigma complex intermediate.
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Intermediate Formation: The reaction proceeds to form a benzylamine-type intermediate.
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Hydrolysis: The crucial final step involves acidic hydrolysis of the intermediate. This unmasks the aldehyde functionality and regenerates an ammonium salt, driving the reaction to completion and yielding the final 5-formyl-3-methoxysalicylic acid product.
The choice of acid is critical; it must be strong enough to facilitate the formation of the iminium ion without promoting undesirable side reactions like decarboxylation.
Caption: Workflow for the synthesis of 5-Formyl-3-methoxysalicylic acid via the Duff reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed for robustness. Each step includes checkpoints to ensure the reaction is proceeding as expected.
Materials:
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3-Methoxysalicylic acid (1.0 eq)
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Hexamethylenetetramine (HMTA) (2.0 eq)
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Trifluoroacetic acid (TFA) (10-15 vols)
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Hydrochloric acid (5 M solution)
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Ethyl acetate
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Saturated sodium chloride solution (Brine)
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Anhydrous magnesium sulfate
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Deionized water
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methoxysalicylic acid (1.0 eq) and hexamethylenetetramine (2.0 eq).
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Expertise & Experience: Using a slight excess of HMTA ensures complete consumption of the starting material, which is often harder to remove during purification than excess HMTA and its byproducts.
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Formylation: Carefully add trifluoroacetic acid (10-15 vols) to the flask under a steady stream of nitrogen. Heat the reaction mixture to 80-90°C and maintain for 12-18 hours.
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Trustworthiness: Monitor the reaction progress via Thin-Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should have a lower Rf value than the starting material due to the added polar aldehyde group. The reaction is complete upon the disappearance of the starting material spot.
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Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add 5 M hydrochloric acid. An exotherm may be observed. Heat the mixture to 60°C for 1-2 hours to ensure complete hydrolysis of the intermediate.
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Causality: This step is critical. Incomplete hydrolysis will result in a complex mixture of imine intermediates and the final product, complicating purification.
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Work-up and Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Expertise & Experience: The product is an organic acid and will have significant solubility in both organic and aqueous phases, depending on the pH. The acidic workup keeps the carboxylic acid protonated, favoring its partitioning into the ethyl acetate layer.
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Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Causality: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.
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Purification: The crude solid is typically purified by recrystallization from an ethanol/water or ethyl acetate/hexanes solvent system to yield 5-Formyl-3-methoxysalicylic acid as a crystalline solid.
Part 2: Rigorous Characterization for Structural Verification
Confirmation of the molecular structure and assessment of purity are non-negotiable for any synthetic compound intended for further use. A multi-technique approach provides a self-validating system of characterization, where data from each analysis corroborates the others.
Caption: A comprehensive workflow for the characterization of the synthesized product.
Expected Analytical Data
The following table summarizes the expected outcomes from the characterization of 5-Formyl-3-methoxysalicylic acid (C₉H₈O₅, Molecular Weight: 196.16 g/mol ).
| Technique | Parameter | Expected Observation | Rationale / Interpretation |
| ¹H NMR | Chemical Shift (δ, ppm) | ~11.0-12.0 (s, 1H), ~10.0 (s, 1H), ~9.9 (s, 1H), 8.1-8.3 (d, 1H), 7.8-8.0 (d, 1H), 3.9 (s, 3H) | Broad singlet for COOH, singlet for Ar-OH, singlet for CHO, two doublets for aromatic protons, singlet for OCH₃. |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~191 (CHO), ~172 (COOH), ~160 (C-OH), ~155 (C-OCH₃), ~135 (C-CHO), ~125 (Ar-CH), ~118 (Ar-CH), ~115 (C-COOH), ~56 (OCH₃) | Distinct signals for aldehyde/acid carbonyls, substituted aromatic carbons, and the methoxy carbon. |
| FTIR | Wavenumber (cm⁻¹) | 3200-2500 (broad), 1680-1710 (C=O, acid), 1650-1670 (C=O, aldehyde), 1600, 1480 (C=C, aromatic), 1250 (C-O, ether) | Broad O-H from hydrogen-bonded carboxylic acid. Two distinct C=O stretches confirm both carbonyl groups. |
| Mass Spec (EI) | m/z | 196 (M⁺), 179 (M⁺ - OH), 168 (M⁺ - CO), 151 (M⁺ - COOH) | Molecular ion peak confirms the molecular weight. Fragmentation pattern consistent with loss of hydroxyl, carbon monoxide, and carboxyl groups. |
| Melting Point | Range (°C) | A sharp range (e.g., 215-217°C). A broad range indicates impurity. | The melting point is a reliable and quick indicator of the purity of a crystalline solid. |
Note: NMR chemical shifts are predictions and can vary based on solvent and concentration. Data for similar compounds like 5-formylsalicylic acid and 5-methoxysalicylic acid were used as a reference.[4][5][6]
Interpreting the Data: A Cohesive Picture
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NMR Spectroscopy: ¹H NMR is the primary tool for confirming the regiochemistry of the formylation. The presence of two aromatic signals appearing as doublets confirms 1,2,4,5-tetrasubstitution on the benzene ring. ¹³C NMR will confirm the presence of nine unique carbon atoms, including the distinct chemical shifts for the two carbonyl carbons and the methoxy carbon.
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FTIR Spectroscopy: The IR spectrum provides unequivocal evidence for the presence of all key functional groups. The broad O-H stretch is characteristic of a carboxylic acid dimer, while the sharp, distinct carbonyl peaks for the aldehyde and acid are crucial identifiers.[7]
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an exact mass, confirming the elemental composition (C₉H₈O₅) and further solidifying the compound's identity.
Part 3: Safety, Handling, and Application
Safety and Handling: As a matter of professional practice, all chemicals should be handled with care.
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Starting Materials: 3-Methoxysalicylic acid is an irritant.[8] Hexamethylenetetramine is flammable and can cause skin/eye irritation. Trifluoroacetic acid is highly corrosive and requires handling in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
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Product: 5-Formyl-3-methoxysalicylic acid should be handled as a potential irritant. Standard laboratory PPE should be worn.
Conclusion and Future Prospects: The successful open the door to a vast chemical space. Its aldehyde group is a gateway to Schiff base formation, Wittig reactions, and reductive aminations. The carboxylic acid and phenol moieties are ideal for esterification, amidation, and etherification, or for acting as ligands in coordination chemistry. This guide provides the foundational knowledge for researchers to reliably produce and validate this high-value chemical intermediate, empowering the next wave of innovation in drug discovery and materials science.
References
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Figure 1. Structure of 5-Formyl-3-methoxysalicylic acid with atom numbering for NMR assignment.
